Diethyl (benzotriazol-1-YL)iminomalonate
Overview
Description
Diethyl (benzotriazol-1-yl)iminomalonate is a chemical compound with the molecular formula C₁₃H₁₄N₄O₄ and a molecular weight of 290.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzotriazole moiety, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (benzotriazol-1-yl)iminomalonate typically involves the reaction of diethyl malonate with benzotriazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the diethyl malonate, followed by the addition of benzotriazole . The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl (benzotriazol-1-yl)iminomalonate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols to form imines or esters.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Solvents: Dimethylformamide, tetrahydrofuran
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted malonates .
Scientific Research Applications
Diethyl (benzotriazol-1-yl)iminomalonate has several applications in scientific research:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is explored for its potential in drug development due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of diethyl (benzotriazol-1-yl)iminomalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzotriazole moiety can stabilize reaction intermediates, facilitating the formation of desired products . The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester that lacks the benzotriazole moiety.
Benzotriazole: A versatile compound used in various chemical reactions but lacks the ester functionality.
Uniqueness
Diethyl (benzotriazol-1-yl)iminomalonate is unique due to the presence of both the benzotriazole and malonate functionalities, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful reagent in proteomics research .
Properties
IUPAC Name |
diethyl 2-(benzotriazol-1-ylimino)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-3-20-12(18)11(13(19)21-4-2)15-17-10-8-6-5-7-9(10)14-16-17/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKNISWSLQKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NN1C2=CC=CC=C2N=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401877 | |
Record name | Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100796-79-0 | |
Record name | Diethyl [(1H-benzotriazol-1-yl)imino]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL 1-(BENZOTRIAZOLYLIMINO)MALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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